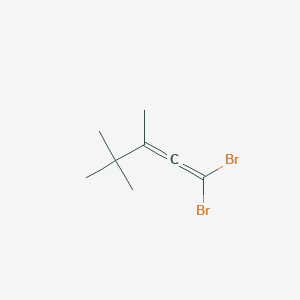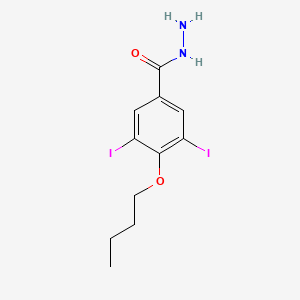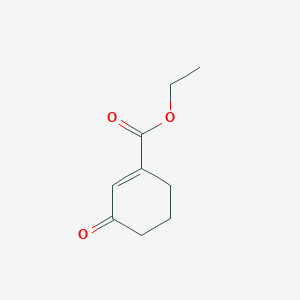
1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexene and contains both a carboxylic acid ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester can be synthesized through several methods. One common approach involves the esterification of 3-oxo-1-cyclohexenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester involves its interaction with various molecular targets. The ester and ketone functional groups can participate in hydrogen bonding, nucleophilic addition, and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexene-1-carboxylic acid: Lacks the ester group but shares the cyclohexene and carboxylic acid functionalities.
3-Oxo-1-cyclohexanecarboxylic acid: Contains a similar ketone group but differs in the position of the carboxylic acid.
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-: Contains an aldehyde group instead of an ester.
Uniqueness
1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester is unique due to the presence of both an ester and a ketone group within the same molecule. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
25017-79-2 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 3-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h6H,2-5H2,1H3 |
InChI Key |
VIKYPMJFVSDSPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


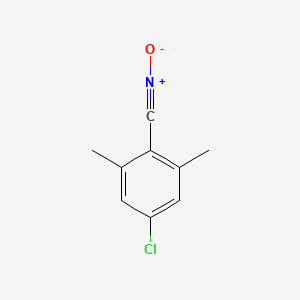

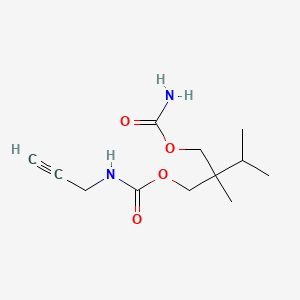
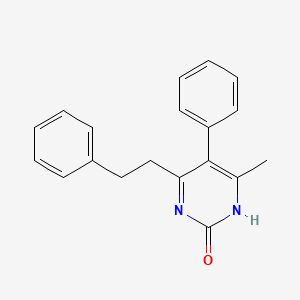
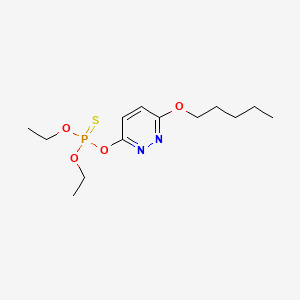
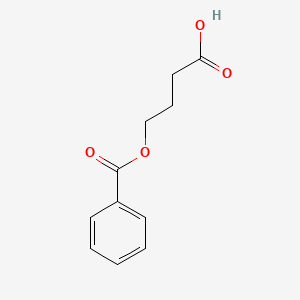
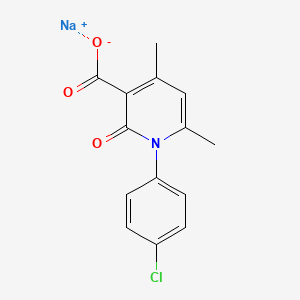
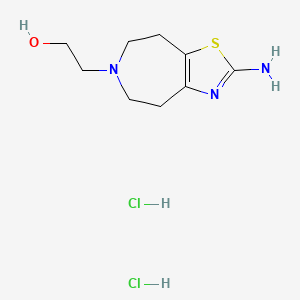
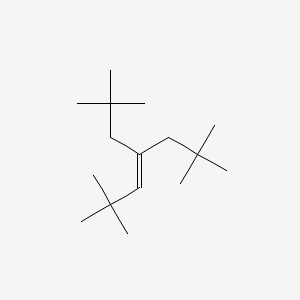
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
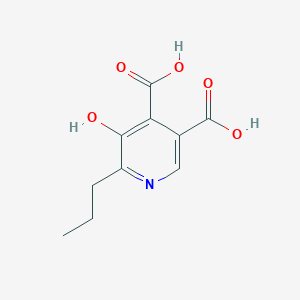
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
